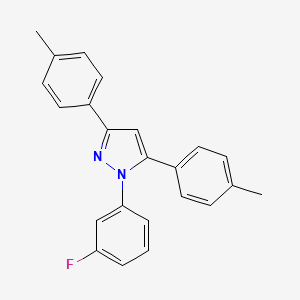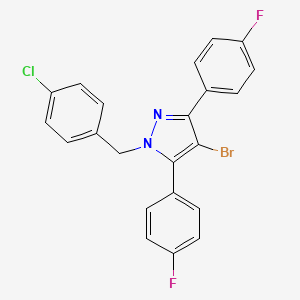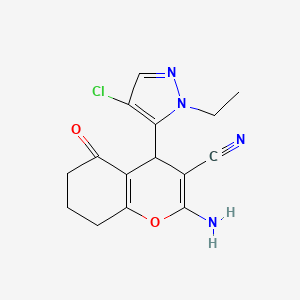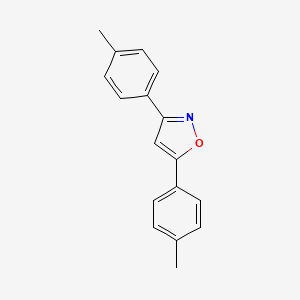
(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrogen-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and chloro substituents can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a methyl group instead of an amino group.
(4-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with the amino group at the 4-position instead of the 3-position.
Uniqueness
(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid is unique due to the specific positioning of the amino and chloro substituents on the pyrazole ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C5H6ClN3O2 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H6ClN3O2/c6-3-1-9(2-4(10)11)8-5(3)7/h1H,2H2,(H2,7,8)(H,10,11) |
InChI Key |
XGAMEXYJSYDWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10913330.png)
![6-cyclopropyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913340.png)
![N,1-diethyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913348.png)
methanone](/img/structure/B10913353.png)

![(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10913357.png)


![4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10913361.png)
![1-benzyl-N-(2,4-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913368.png)
![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10913372.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10913391.png)
![3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10913403.png)
